Product packaging for Methyl 2-bromo-5-methoxybenzoate(Cat. No.:CAS No. 35450-36-3)

Methyl 2-bromo-5-methoxybenzoate

Cat. No.: B109136
CAS No.: 35450-36-3
M. Wt: 245.07 g/mol
InChI Key: VRTQLDFCPNVQNT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzoate (B1203000) Chemistry Research

Halogenated aromatic compounds, particularly brominated benzoates, are a cornerstone in synthetic chemistry. google.com The presence of a halogen atom, such as bromine, on the aromatic ring significantly influences the molecule's reactivity, allowing for a variety of coupling reactions and functional group transformations. This makes them valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. innospk.comthieme-connect.com

Research into halogenated benzoates has revealed their utility in diverse applications. For instance, certain brominated and iodinated benzoates have been shown to initiate the microbial dechlorination of polychlorinated biphenyls (PCBs), highlighting their role in environmental science. google.com In medicinal chemistry, the addition of a halogenated benzoyl group has been demonstrated to enhance the antifungal activity of natural products like altholactone. nih.gov Specifically, bromo- and dichloro-benzoate derivatives exhibit significantly lower minimum inhibitory concentrations (MIC) against pathogenic fungi compared to the parent compound. This underscores the principle that incorporating halogenated benzoate moieties can be a powerful strategy for modulating the biological activity of molecules.

Significance in Organic Synthesis and Medicinal Chemistry Research Paradigms

The true value of Methyl 2-bromo-5-methoxybenzoate lies in its role as a key building block for high-value compounds, particularly in the pharmaceutical industry. While it often serves as a protected form of its parent carboxylic acid, 2-bromo-5-methoxybenzoic acid, this ester is a crucial intermediate in multi-step synthetic sequences.

The parent acid, 2-bromo-5-methoxybenzoic acid, is a pivotal intermediate in the synthesis of complex and biologically active molecules. google.comgoogle.com For example, it is a key component in the synthesis of Urolithin A, an intestinal metabolite known for its ability to restore mitochondrial function and reverse muscle senescence. google.com It is also an intermediate in the production of Daridorexant, a dual orexin (B13118510) receptor antagonist. google.com The ester form, this compound, is integral to these synthetic pathways, often being the preferred substrate for certain chemical transformations before being hydrolyzed to the final acid.

Furthermore, the core structure of 2-bromo-5-methoxybenzoic acid has been used to generate novel bioactive compounds. Researchers have synthesized a series of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives which have demonstrated promising analgesic, antifungal, antibacterial, and even antiproliferative activities against tumor cell lines. nih.gov These findings highlight the importance of the 2-bromo-5-methoxybenzoyl scaffold as a pharmacophore for discovering new therapeutic agents.

The utility of related bromo-methoxybenzoate structures further cements the importance of this class of compounds. For example, Methyl 4-acetamido-5-bromo-2-methoxybenzoate is a known intermediate for the drug Bromopride, an antiemetic. bio-synth.in Similarly, other substituted bromoaryl compounds are critical intermediates for a new class of antidiabetic drugs known as SGLT2 inhibitors. thieme-connect.com The strategic placement of bromo and methoxy (B1213986) groups on the benzoate ring, as seen in this compound, provides a reliable and versatile platform for the development of a wide array of significant molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrO3 B109136 Methyl 2-bromo-5-methoxybenzoate CAS No. 35450-36-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-bromo-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTQLDFCPNVQNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380271
Record name Methyl 2-bromo-5-methoxybenzoate
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Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35450-36-3
Record name Methyl 2-bromo-5-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35450-36-3
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Record name Methyl 2-bromo-5-methoxybenzoate
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Record name Benzoic acid, 2-bromo-5-methoxy-, methyl ester
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Advanced Synthetic Methodologies for Methyl 2 Bromo 5 Methoxybenzoate and Its Precursors

Regioselective Bromination and Esterification Pathways

The synthesis of the target compound fundamentally relies on two critical transformations: the regioselective bromination of an aromatic precursor and the subsequent esterification of the resulting carboxylic acid. The common starting material for this pathway is 3-methoxybenzoic acid. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator, while the carboxylic acid group (-COOH) is a meta-directing deactivator. The combined influence of these groups directs the electrophilic bromination to the C-2 position, which is ortho to the methoxy group and meta to the carboxyl group.

A traditional method involves the direct bromination of m-anisic acid with bromine in a solvent like acetic acid, followed by heating to reflux. prepchem.com This process precipitates the product, 2-bromo-5-methoxybenzoic acid, upon cooling. prepchem.com The subsequent esterification to the methyl ester can be accomplished using standard protocols, such as reaction with methanol (B129727) in the presence of an acid catalyst.

The regioselectivity of this type of reaction is well-documented. For instance, the electrophilic bromination of the related compound 3-methoxybenzaldehyde (B106831) has been shown to exclusively yield 2-bromo-5-methoxybenzaldehyde (B1267466), with no formation of the 4-bromo isomer. nih.gov This high degree of regioselectivity is attributed to the directing effects of the substituents on the aromatic ring. nih.gov

Multi-step Synthetic Approaches and Optimization Strategies

To improve upon traditional methods, which can suffer from issues like low yield or the use of harsh reagents, various multi-step approaches with optimized conditions have been developed. A significant focus has been on the synthesis of the key intermediate, 2-bromo-5-methoxybenzoic acid, from 3-methoxybenzoic acid with higher efficiency and purity.

A Chinese patent, CN112250562A, details several optimized synthetic routes using different brominating agents and catalytic systems. google.com These methods aim to increase the yield and purity of 2-bromo-5-methoxybenzoic acid, a critical factor for its use as a key intermediate in the synthesis of compounds like Urolithin A. google.com The patent highlights the drawbacks of older methods, such as low yields (around 72-82%) and the formation of isomers, necessitating extensive purification. google.com

The optimized approaches involve dissolving m-methoxybenzoic acid in a halogenated hydrocarbon solvent and performing the bromination with reagents like N-bromosuccinimide (NBS) or dibromohydantoin, in the presence of a catalyst system comprising an initiator, a cocatalyst, and sulfuric acid. google.com These methods have been shown to achieve yields exceeding 92% with purities over 99%. google.com

Below is a table summarizing the findings from the patent for the synthesis of 2-bromo-5-methoxybenzoic acid.

Brominating AgentSolventCatalyst SystemYieldPurity
N-BromosuccinimideDichloromethaneKBr, Red Phosphorus, H₂SO₄93.4%99.1%
N-BromosuccinimideChloroform (B151607)KBrO₃, Red Phosphorus, H₂SO₄92.7%99.2%
DibromohydantoinDichloromethaneKBrO₃, Red Phosphorus, H₂SO₄93.6%99.4%
DibromohydantoinChloroformKBr, Red Phosphorus, H₂SO₄92.8%99.5%

This data is sourced from patent CN112250562A. google.com

Derivatization from 2-Bromo-5-methoxybenzoic Acid

The compound 2-bromo-5-methoxybenzoic acid serves as the direct precursor to Methyl 2-bromo-5-methoxybenzoate. sigmaaldrich.com Its synthesis and subsequent conversion are pivotal steps.

An alternative pathway to 2-bromo-5-methoxybenzoic acid begins with the corresponding aldehyde, 2-bromo-5-methoxybenzaldehyde. The synthesis of this aldehyde takes advantage of the strong ortho-, para-directing effect of the methoxy group in 3-methoxybenzaldehyde, allowing for highly regioselective bromination to obtain the 2-bromo product. nih.gov

The subsequent oxidation of the aldehyde to the carboxylic acid can be performed with high efficiency. A reported method involves reacting 2-bromo-5-methoxybenzaldehyde with sodium chlorite (B76162) (NaClO₂) and sodium dihydrogenphosphate (NaH₂PO₄) in a solvent system of tert-butyl alcohol, 2-methyl-2-butene, and tetrahydrofuran (B95107) (THF). chemicalbook.com This reaction proceeds at room temperature and, after workup, yields 2-bromo-5-methoxybenzoic acid as a white solid in quantitative yield. chemicalbook.com

Reaction Details for Aldehyde Oxidation chemicalbook.com

Reagent Role
Sodium Chlorite (NaClO₂) Oxidizing Agent
Sodium Dihydrogenphosphate (NaH₂PO₄) Buffer
2-methyl-2-butene Chlorine Scavenger

This data is sourced from a study published in Bioorganic and Medicinal Chemistry Letters. chemicalbook.com

Once 2-bromo-5-methoxybenzoic acid is obtained, the final step is the formation of the methyl ester. This is a standard esterification reaction. A common and effective method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.

A representative protocol for a similar substrate involves adding thionyl chloride (SOCl₂) dropwise to a solution of the carboxylic acid in methanol under ice-cooling. The thionyl chloride reacts with methanol to form HCl in situ, which then catalyzes the esterification. The reaction mixture is typically heated to drive the reaction to completion. After the reaction, an aqueous workup followed by extraction with an organic solvent and purification by silica (B1680970) gel column chromatography yields the pure methyl ester.

Novel Synthetic Route Development and Mechanistic Investigations

Research continues to seek more efficient, cost-effective, and environmentally friendly methods for synthesizing 2-bromo-5-methoxybenzoic acid. A recent Chinese patent, CN115974678A, describes a novel synthetic process that avoids the use of complex reagents and harsh conditions. google.com

This method involves the bromination of 3-methoxybenzoic acid in an organic acid solution using a combination of an alkali metal bromide (like potassium bromide) and a bromate (B103136) (like potassium bromate). google.com This in-situ generation of the brominating agent is reported to offer high selectivity for the desired C-2 position, simple post-treatment, and high product yield and purity. google.com The inventors claim this approach represents a new and valuable synthetic route for industrial application. google.com The background of the patent criticizes other methods, such as those using N-iodosuccinimide (NIS) and red phosphorus, for being overly complex and generating significant phosphorus-containing waste, highlighting the environmental advantages of the new route. google.com

These developments underscore a continuous drive towards process optimization, focusing on atom economy, reagent simplicity, and waste reduction in the synthesis of this compound and its precursors.

Chemical Transformations and Reaction Mechanisms of Methyl 2 Bromo 5 Methoxybenzoate

Nucleophilic Substitution Reactions of the Bromine Atom

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, from an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgchadsprep.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. wikipedia.orgmasterorganicchemistry.com

In the case of Methyl 2-bromo-5-methoxybenzoate, the aromatic ring possesses three substituents: a bromine atom, a methoxy (B1213986) group, and a methyl ester group. The methoxy group is an electron-donating group (EDG), which increases the electron density of the ring, thereby deactivating it towards nucleophilic attack. The methyl ester group is an electron-withdrawing group, but it is located meta to the bromine atom. This positioning does not allow it to effectively stabilize the negative charge of the Meisenheimer complex through resonance. Consequently, this compound is not suitably activated for standard SNAr reactions, and such transformations are generally unfavorable under typical conditions. masterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns and Directing Effects of Substituents

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The existing substituents on the ring dictate the position and rate of further substitution. In this compound, the directing effects of the three substituents must be considered collectively.

Methoxy Group (-OCH₃): Located at C5, this is a strongly activating, ortho, para-directing group due to its ability to donate electron density via resonance. It directs incoming electrophiles to the C4 and C6 positions.

Bromo Group (-Br): Located at C2, this is a deactivating, ortho, para-directing group. It directs towards the C1 (already substituted) and C3 positions.

Methyl Ester Group (-COOCH₃): Located at C1, this is a deactivating, meta-directing group. It directs incoming electrophiles to the C3 and C5 positions.

Cross-Coupling Reactions (e.g., Grignard) for Carbon-Carbon Bond Formation

The bromine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This methodology could be applied to this compound to introduce a wide variety of aryl or vinyl substituents at the C2 position.

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene, catalyzed by palladium. organic-chemistry.orgrug.nl This would allow for the introduction of a vinyl group at the C2 position of the benzoate (B1203000) ring. The reaction is typically carried out in the presence of a base and is highly selective for the formation of the trans isomer. organic-chemistry.org

Grignard Reaction: Formation of a Grignard reagent by treating this compound with magnesium is challenging due to the presence of the electrophilic ester group, which would react with the newly formed organometallic species. However, if the Grignard reagent were formed under specific low-temperature conditions, it could then react with various electrophiles. More commonly, the ester group itself can be a target for externally added Grignard reagents. The reaction of methyl benzoate with a Grignard reagent, for instance, results in the addition of two equivalents of the organometallic compound to form a tertiary alcohol. libretexts.org

Table 1: Representative Cross-Coupling Reactions
Reaction TypeCoupling PartnerCatalyst/ReagentsProduct Type
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., K₃PO₄)2-Aryl-5-methoxybenzoate
HeckAlkene (e.g., Styrene)Pd(OAc)₂, Base (e.g., Et₃N)2-Vinyl-5-methoxybenzoate
Grignard (on ester)Alkyl/Aryl Magnesium Halide (R-MgX)-(2-bromo-5-methoxyphenyl)dialkyl/diaryl-methanol

Reductive Transformations and Hydrogenation Studies

The functional groups within this compound can undergo various reductive transformations.

Reductive Dehalogenation: The carbon-bromine bond can be selectively cleaved through catalytic hydrogenation. This process, often employing a palladium-on-carbon (Pd/C) catalyst and a hydrogen source, replaces the bromine atom with a hydrogen atom. organic-chemistry.orgresearchwithrutgers.com This reaction would convert this compound into Methyl 5-methoxybenzoate. This method is advantageous as it can often be performed selectively in the presence of other functional groups. researchgate.netorganic-chemistry.org

Ester Reduction: The methyl ester can be reduced to a primary alcohol or an aldehyde.

To a Primary Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required to reduce the ester to a primary alcohol. doubtnut.comsarthaks.com This would yield (2-bromo-5-methoxyphenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough for this transformation. libretexts.orgdoubtnut.com

To an Aldehyde: The reduction can be stopped at the aldehyde stage by using a less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures like -78 °C. libretexts.org This would produce 2-bromo-5-methoxybenzaldehyde (B1267466).

Table 2: Reductive Transformations
Target Functional GroupReagentProduct
Aryl BromideH₂, Pd/CMethyl 5-methoxybenzoate
Methyl EsterLiAlH₄(2-bromo-5-methoxyphenyl)methanol
Methyl EsterDIBAL-H (-78 °C)2-bromo-5-methoxybenzaldehyde

Hydrolytic Cleavage of the Ester Functionality

The ester group of this compound can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-methoxybenzoic acid, under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is a common method involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The reaction is effectively irreversible as the carboxylate salt is formed, which is then protonated in a final acidic workup step to yield the carboxylic acid.

Acid-Catalyzed Hydrolysis: This is a reversible process that requires heating the ester with water in the presence of a catalytic amount of a strong acid (e.g., H₂SO₄). libretexts.org To drive the reaction to completion, an excess of water is typically used, following Le Chatelier's principle. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by water. libretexts.org

Functional Group Interconversions at the Benzoate Core

Beyond hydrolysis and reduction, the functional groups of this compound allow for other useful transformations.

Aminolysis: The ester can react with ammonia (B1221849) or primary/secondary amines to form the corresponding amide, in this case, 2-bromo-5-methoxybenzamide. libretexts.org This reaction is analogous to hydrolysis but with an amine acting as the nucleophile.

Ether Cleavage: The methoxy group, an aryl methyl ether, is generally stable but can be cleaved to a phenol (B47542) using strong reagents. Boron tribromide (BBr₃) is a classic reagent for this transformation. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can also cleave ethers, though this often requires harsh conditions. wikipedia.org Cleavage of the methoxy group would yield Methyl 2-bromo-5-hydroxybenzoate.

Design and Synthesis of Methyl 2 Bromo 5 Methoxybenzoate Derivatives and Analogs for Research Purposes

Structural Modifications and Scaffold Diversity

Methyl 2-bromo-5-methoxybenzoate serves as a versatile starting material for creating more complex molecular architectures. The reactivity of the aryl bromide and the ester group allows for significant structural modifications, leading to diverse chemical scaffolds.

One advanced strategy involves transition-metal-catalyzed C–H functionalization, which can be used to construct complex polycyclic systems. For instance, a manganese(I)-catalyzed C–H dienylation of indoles using allenyl benzoate (B1203000) has been developed. acs.org This reaction proceeds through a five-membered manganacycle intermediate, leading to C2-dienylated indoles. acs.org A subsequent one-pot [4+2]-cycloaddition with various dienophiles can then generate novel indole–cyclohexene (B86901) hybrid scaffolds. acs.org While this example uses a general benzoate, the principle demonstrates how the benzoate moiety can be leveraged in cascade reactions to build entirely new and complex alicyclic frameworks, moving far beyond simple substitution of the initial aromatic ring.

Such transformations are key to achieving scaffold diversity, which is a critical aspect of generating compound libraries for screening and research. By changing the core ring system from a simple benzene (B151609) ring to a more complex, three-dimensional structure, researchers can explore new pharmacophores and material properties.

Introduction of Diverse Functional Groups (e.g., amino, chloro, hydroxyl, methyl, bromomethyl)

The functionalization of the this compound scaffold is achieved through a variety of chemical transformations that target the aromatic ring, the bromo substituent, or the ester group. These modifications are crucial for fine-tuning the electronic and steric properties of the molecule.

Hydroxylation and Chlorination: Derivatives containing hydroxyl and chloro groups can be synthesized from appropriately substituted precursors. For example, Methyl 5-bromo-2-hydroxy-3-methoxybenzoate is a known analog that introduces a hydroxyl group onto the benzene ring, altering its electronic properties and hydrogen-bonding capabilities. nih.gov Similarly, chloro groups can be incorporated to produce analogs like Methyl 5-bromo-2-chloro-3-methoxybenzoate and Methyl 5-bromo-3-chloro-2-methylbenzoate. nih.govprepchem.com

Amination: The introduction of an amino group can be accomplished using precursors like 2-Amino-5-bromo-4-methoxybenzoic acid, leading to aminobenzoate derivatives. acs.org These amino-functionalized compounds, such as Methyl 3-amino-5-bromo-2-methylbenzoate, introduce a basic site into the molecule, which can be crucial for biological interactions or as a handle for further derivatization. mdpi.com

Bromomethylation and Bromoacetylation: Functionalization can also occur at positions other than the aromatic ring. A patent describes a process for producing 2-bromo-5-methoxybenzyl bromide from 3-methylanisole (B1663972) using N-bromosuccinimide. nih.gov This introduces a reactive bromomethyl group, which is a valuable synthetic intermediate for further elaboration. Another derivative, methyl 5-(2-bromoacetyl)-2-methoxybenzoate, is synthesized by the bromination of the corresponding ketone, adding a bromoacetyl group that can serve as an alkylating agent in subsequent reactions. prepchem.com

The following table summarizes the synthesis of various functionalized derivatives related to the core structure.

Derivative NamePrecursor(s)Key ReagentsFunctional Group Introduced
2-bromo-5-methoxybenzoic acidm-anisic acidBromine, Acetic AcidCarboxylic Acid (via hydrolysis)
methyl 5-(2-bromoacetyl)-2-methoxybenzoatemethyl 5-acetyl-2-methoxybenzoateBromine, Chloroform (B151607)Bromoacetyl
2-bromo-5-methoxybenzyl bromide3-methylanisoleN-bromosuccinimide, 2,2'-azobis(isobutyronitrile)Bromomethyl

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound is an important area of research, as stereochemistry often plays a critical role in the activity of molecules in biological systems and the properties of advanced materials. While specific examples for the asymmetric synthesis of this compound analogs are not prominently documented, general principles of stereoselective synthesis can be applied. frontiersin.orgyoutube.com

Asymmetric catalysis is a cornerstone for creating enantiopure chiral molecules. frontiersin.org Methodologies that could be adapted for benzoate derivatives include:

Enantioselective Reactions: Reactions that favor the formation of one stereoisomer over another are termed stereoselective. masterorganicchemistry.com For example, the enantioselective isomerization of anisoles to chiral cyclohex-2-enones has been achieved using a chiral diamine catalyst, demonstrating a pathway to chiral cyclohexene structures from aromatic precursors. frontiersin.org

Catalytic Asymmetric Synthesis: Chiral catalysts can be used to induce stereoselectivity. For instance, a ruthenium catalyst has been used for the regio- and stereoselective addition of benzoic acids to trifluoromethylated alkynes, yielding (E)-enol esters with high selectivity. acs.org This highlights how a catalyst can control the stereochemical outcome of additions involving a benzoic acid group.

Chiral Pool Synthesis: Another approach involves starting from an already chiral molecule (from the "chiral pool") and elaborating it to the desired target. While this doesn't create a new stereocenter, it preserves existing chirality.

A key challenge is controlling the formation of specific stereoisomers (enantiomers or diastereomers). organicchemistrytutor.com For instance, in reactions creating a new chiral center, a chiral catalyst or auxiliary can be used to lower the activation energy for the pathway leading to the desired enantiomer. The development of such methods for this compound would involve designing a reaction where a prochiral intermediate is converted into a chiral product with high enantiomeric excess. frontiersin.org

Computational Design and Predictive Modeling for Derivative Synthesis

Computational chemistry provides powerful tools for designing novel derivatives and predicting their properties and synthetic accessibility before undertaking laboratory work. Density Functional Theory (DFT) and other quantum mechanical methods are particularly valuable in this context. mdpi.comnih.gov

Predicting Reactivity and Properties: DFT can be used to calculate molecular properties that govern reactivity. For example, the analysis of Frontier Molecular Orbitals (HOMO and LUMO) can help predict how a molecule will interact with electrophiles or nucleophiles. nih.gov Studies on substituted benzoic acids have used DFT to calculate descriptors like chemical potential and softness to understand and predict their gas-phase acidity. mdpi.com Such calculations could be applied to new derivatives of this compound to predict how different functional groups will influence the acidity of the corresponding carboxylic acid or the reactivity of the aromatic ring.

Modeling Reaction Mechanisms: Computational modeling can elucidate complex reaction mechanisms. DFT calculations have been used to study the transition states of palladacycle formation in reactions involving benzoate substrates, revealing that while a six-membered ring is kinetically favored, a five-membered ring is thermodynamically favored. acs.org For a potential reaction involving this compound, computational studies could predict the most likely reaction pathway, identify key intermediates, and calculate activation energies, thus guiding the choice of reaction conditions. rsc.org

Predicting Spectroscopic Properties: Time-dependent DFT (TDDFT) can be used to predict the UV-Vis absorption spectra of molecules. nih.govacs.org A study assessing various functionals found that CAM-B3LYP showed excellent performance in predicting the photoexcitation energies of benzoic acid derivatives. nih.govacs.org This predictive power allows researchers to design derivatives with specific photophysical properties, which is relevant for applications in materials science.

The following table outlines the application of computational methods in the study of benzoic acid derivatives.

Computational MethodApplicationPredicted Parameter(s)Relevance for Derivative Synthesis
Density Functional Theory (DFT)Reactivity AnalysisHOMO/LUMO energies, chemical potential, softnessPredicts reaction sites and relative reactivity. mdpi.comnih.gov
DFTMechanistic StudiesTransition state energies, reaction pathwaysGuides selection of optimal reaction conditions. acs.org
Time-Dependent DFT (TDDFT)Spectroscopic AnalysisUV absorption spectra, excitation energiesDesigns derivatives with specific photophysical properties. nih.govacs.org

Role of Methyl 2 Bromo 5 Methoxybenzoate As a Key Intermediate in Complex Molecule Synthesis

Precursor in Pharmaceutical Research and Drug Discovery

Methyl 2-bromo-5-methoxybenzoate serves as a valuable starting material in the synthesis of various compounds of pharmaceutical interest. chemicalbook.com Its utility often begins with its conversion to its carboxylic acid form, 2-bromo-5-methoxybenzoic acid. chemicalbook.comgoogle.com This acid is a key intermediate in the synthesis of several significant molecules, including Urolithin A, a metabolite produced by gut microflora that is noted for its potential to restore mitochondria and reverse muscle aging. google.com Furthermore, 2-bromo-5-methoxybenzoic acid is a precursor for anthraquinone (B42736) drugs that exhibit antitumor activity. google.com

The synthesis of 2-bromo-5-methoxybenzoic acid from its precursor, 3-methoxybenzoic acid, highlights the importance of regioselective bromination, a challenging but critical step for ensuring the correct isomer is formed for subsequent reactions. google.comgoogle.com The availability of this compound provides a direct and reliable source for generating these complex pharmaceutical building blocks. asmeechem.com

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 35450-36-3 sigmaaldrich.com
Molecular Formula C₉H₉BrO₃ sigmaaldrich.com
Molecular Weight 245.07 g/mol sigmaaldrich.com
Boiling Point 271 °C sigmaaldrich.com
Density 1.520 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.563 sigmaaldrich.com

Building Block for Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and halogenated precursors like this compound are valuable starting points. While specific examples starting directly from this compound are not extensively detailed in the reviewed literature, its derivative, 2-bromo-5-methoxybenzoic acid, and similar bromo-substituted aromatics are instrumental in forming various heterocyclic rings.

For instance, the synthesis of isoxazoles , a class of five-membered heterocycles found in numerous FDA-approved drugs, often involves the reaction of a β-ketoester with hydroxylamine (B1172632) or the cycloaddition of alkynes with nitrile oxides. nih.gov The bromo- and methoxy-substituted benzene (B151609) ring of the title compound can be chemically manipulated to participate in such synthetic routes, providing a scaffold for isoxazole-containing drug candidates.

Applications in the Synthesis of Biologically Active Scaffolds

One of the most significant applications of this compound is as a precursor to biologically active scaffolds, most notably urolithin derivatives. Urolithins are metabolites with a dibenzopyran-6-one core structure that have demonstrated potent antioxidant, anticancer, and anti-inflammatory activities.

The synthesis of these scaffolds often involves the hydrolysis of this compound to 2-bromo-5-methoxybenzoic acid, which then undergoes a copper-catalyzed Hurtley reaction with various resorcinol (B1680541) derivatives. This reaction forms the core urolithin structure. For example, the reaction of 2-bromo-5-methoxybenzoic acid with resorcinol can yield urolithin derivatives with varying hydroxylation and methylation patterns.

Table 2: Synthesis of Urolithin Derivatives

Starting MaterialReagentProductYieldReference
2-bromo-5-methoxybenzoic acidResorcinolUrolithin derivative 1g16-36%Previous study
2-bromo-5-methoxybenzoic acidPhloroglucinolUrolithin derivative 1h16-36%Previous study

The synthesis of other biologically active scaffolds, such as benzylisothioureas, from this compound is less commonly reported in the available literature, indicating a potential area for future research exploration.

Utility in Advanced Organic Material Synthesis

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of methyl 2-bromo-5-methoxybenzoate. Both ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the molecular framework.

In ¹H-NMR spectra, recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons appear as distinct signals due to their unique electronic environments. The proton ortho to the bromine atom typically shows a doublet, while the other two aromatic protons exhibit a doublet and a doublet of doublets, respectively. uva.nlehu.esmdpi.comcore.ac.uk The two methoxy (B1213986) groups (the ester and the ether) and the methyl ester protons each present as sharp singlets in the upfield region. uva.nl

¹³C-NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic ring. ehu.es The carbon attached to the bromine atom shows a characteristic shift, and the signals for the methoxy carbons are also clearly identifiable.

Detailed research findings from various studies are summarized in the table below. uva.nlehu.esmdpi.comcore.ac.uk

¹H-NMR and ¹³C-NMR Data for this compound

Solvent: CDCl₃

Nucleus Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
¹H Aromatic H 7.53 - 7.48 d 8.8 - 9.0
¹H Aromatic H 7.32 - 7.29 d 3.0 - 3.1
¹H Aromatic H 6.90 - 6.86 dd J1 = 8.8, J2 = 3.1
¹H Ester -OCH₃ 3.94 - 3.90 s -
¹H Ether -OCH₃ 3.82 - 3.78 s -
¹³C C=O 166.7 - 166.5 - -
¹³C C-OCH₃ (ether) 158.7 - 158.6 - -
¹³C C-H (aromatic) 135.2 - 135.0 - -
¹³C C-Br 132.8 - 132.6 - -
¹³C C-H (aromatic) 119.2 - 119.0 - -
¹³C C-H (aromatic) 116.4 - 116.2 - -
¹³C C (aromatic) 111.9 - -
¹³C Ester -OCH₃ 55.6 - -

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further confirms its structure. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are often used to monitor the progress of reactions involving this compound. chemicalbook.com

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) with a time-of-flight (TOF) analyzer, provides highly accurate mass measurements. For this compound, the expected monoisotopic mass of the protonated molecule [M+H]⁺ is precisely confirmed, which helps to validate its elemental composition. ehu.es The characteristic isotopic pattern resulting from the presence of a bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature in the mass spectrum.

While detailed public data on its extensive fragmentation in tandem mass spectrometry (MS/MS) is limited, analysis of related structures suggests that common fragmentation pathways would involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃). mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.

IR spectroscopy is particularly useful for identifying the strong absorption band of the carbonyl (C=O) group of the ester, which typically appears around 1708-1651 cm⁻¹. tdx.cat Other significant peaks include the C-O stretching vibrations of the ester and ether linkages, and the C-H stretching of the aromatic ring and methyl groups. tdx.catresearchgate.net

Raman spectroscopy provides complementary information. While specific Raman spectra for this compound are not widely published, data for the related compound 3-bromo-5-methoxybenzoic acid are available and show characteristic bands for the benzene (B151609) ring and other functional groups. ehu.esresearchgate.net In experiments involving this compound, Raman spectroscopy has been utilized in the characterization of catalysts used in its subsequent reactions. nih.gov

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Aromatic C-H Stretching ~3077
Aliphatic C-H (-OCH₃) Stretching ~2878
Ester C=O Stretching 1708 - 1651
Aromatic C=C Stretching ~1554 - 1476

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC)

Chromatographic methods are indispensable for assessing the purity of this compound and for its separation from reaction mixtures.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a standard method for determining the purity of the compound. Commercial suppliers often specify a purity of ≥98.0% as determined by GC. GC-MS analysis has also been used to identify the compound in complex matrices, such as herbal extracts. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity analysis, particularly for monitoring the progress of reactions. researchgate.net Reversed-phase HPLC with UV detection is commonly employed, and purities of >95% are often reported for synthesized batches of the compound. core.ac.ukresearchgate.netnih.gov

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for qualitatively monitoring reaction progress, allowing for the visualization of the consumption of starting materials and the formation of products under UV light. chemicalbook.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system.

For Methyl 2-bromo-5-methoxybenzoate, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecule's geometry and compute a variety of electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Another valuable output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, indicating sites susceptible to electrophilic attack. Conversely, positive potential might be associated with the hydrogen atoms.

While specific DFT studies on this compound are not extensively published, analysis of related compounds like 5-Bromo-2-Methoxybenzonitrile provides a template for the expected outcomes. orientjchem.org Such calculations can predict vibrational frequencies (IR and Raman spectra), dipole moments, and polarizability, which are crucial for characterizing the molecule. orientjchem.org

| MEP - Blue Region | Around aromatic protons | Indicates electrophilic sites. |

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target. The process involves sampling a vast number of conformations and orientations of the ligand within the receptor's binding site and scoring them based on their binding affinity.

Although this compound is a relatively simple building block, it could be part of a larger molecule designed to interact with a biological target. For instance, studies on inhibitors for SARS-CoV-2 Nsp14 methyltransferase have investigated derivatives of 3-(adenosylthio)benzoic acid where the introduction of a bromo and methoxy group at the 2-position of the benzoic acid was found to be well-tolerated in the binding pocket. mdpi.com

A hypothetical docking study involving a larger derivative of this compound against a protein target would follow these steps:

Preparation of Receptor and Ligand: Obtain the 3D structure of the protein (e.g., from the Protein Data Bank) and prepare it by adding hydrogen atoms and assigning charges. The 3D structure of the ligand would be generated and optimized.

Binding Site Identification: Define the active site of the protein where the natural substrate binds.

Docking Simulation: Use software like AutoDock or Glide to place the ligand into the binding site in multiple poses.

Scoring and Analysis: Each pose is assigned a score (e.g., in kcal/mol) that estimates the binding free energy. The top-ranked poses are analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Molecular dynamics (MD) simulations can then be used to refine the results of docking. MD simulates the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the dynamic nature of their interactions.

Table 2: Illustrative Molecular Docking Workflow for a Derivative of this compound

Step Action Purpose Key Output
1. Preparation Prepare protein and ligand structures. Ensure correct ionization states and geometry. Ready-to-dock PDBQT files.
2. Docking Run docking algorithm. Predict binding poses and affinity. A set of docked poses with binding scores.
3. Analysis Visualize and analyze the best pose. Identify key intermolecular interactions. Interaction map (e.g., H-bonds, pi-stacking).

| 4. MD Simulation | Run simulation of the complex. | Assess the stability of the binding pose over time. | Root Mean Square Deviation (RMSD) plot. |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry offers powerful tools to model the entire course of a chemical reaction, from reactants to products. This involves mapping the potential energy surface (PES) of the reaction. The lowest energy path along the PES is the reaction coordinate, and the highest point on this path is the transition state (TS).

Transition state analysis is crucial for understanding reaction mechanisms and predicting reaction rates. By calculating the energy of the transition state relative to the reactants (the activation energy), chemists can determine how fast a reaction is likely to proceed.

For this compound, reaction pathway modeling could be applied to its synthesis, such as the esterification of 2-bromo-5-methoxybenzoic acid, or to its subsequent reactions, like nucleophilic aromatic substitution. For example, in a Suzuki coupling reaction where the bromine atom is replaced, computational modeling could:

Identify the structures and energies of all intermediates and transition states in the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination).

Determine the rate-determining step of the reaction by identifying the highest energy barrier.

Explain the regioselectivity of the reaction, i.e., why the reaction occurs at a specific site on the molecule.

These calculations provide a level of mechanistic detail that is often difficult or impossible to obtain through experimental means alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, and electronic features) determine its activity.

In a QSAR study, one would first compile a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC₅₀ values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., molecular connectivity indices).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP).

A mathematical model is then developed using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to correlate the descriptors with the biological activity. nih.gov

While no specific QSAR model featuring this compound is prominently published, it could be included as a member of a library of substituted benzoate (B1203000) esters to develop a QSAR model for a particular biological endpoint. For instance, QSAR studies on 3/4-bromo benzohydrazide (B10538) derivatives have successfully correlated electronic and topological parameters with antimicrobial activity. nih.gov A similar approach could predict the potential activity of new derivatives based on the contribution of the bromo and methoxy substituents at their respective positions.

Table 3: Compound Names Mentioned

Compound Name
This compound
5-Bromo-2-Methoxybenzonitrile
3-(adenosylthio)benzoic acid
2-bromo-5-methoxybenzoic acid

Future Perspectives and Emerging Research Avenues

Development of Greener and Sustainable Synthetic Pathways

The traditional synthesis of halogenated aromatic compounds often involves hazardous reagents and solvents, prompting a shift towards more environmentally benign methodologies. Research into the synthesis of Methyl 2-bromo-5-methoxybenzoate and its precursors is increasingly focused on green chemistry principles to enhance safety, reduce waste, and improve efficiency.

One established method for the synthesis of the parent acid, 2-bromo-5-methoxybenzoic acid, involves the bromination of m-anisic acid using bromine in acetic acid and water, followed by heating. This approach, while effective, utilizes elemental bromine, which is highly corrosive and toxic. A patented method for the synthesis of 2-bromo-5-methoxybenzoic acid highlights the use of N-bromosuccinimide (NBS) as a brominating agent in a halogenated hydrocarbon solvent, in the presence of a bromination initiator, a cocatalyst, and sulfuric acid. This method is reported to achieve high yields of over 92% and high purity google.comuni.lu. Another patent describes a process using water as a solvent and bromine with sodium hydroxide (B78521) for the bromination, achieving a yield of 90.8% google.comuni.lu. These methods represent steps towards reducing the environmental impact of the synthesis.

Further advancements in greener synthesis are exploring the use of less hazardous solvents. For instance, the synthesis of a related compound, methyl 2-bromo-5-methoxy-3,4-methylenedioxybenzoate, has been demonstrated using a solution of bromine in acetic acid researchgate.net. While acetic acid is considered a greener solvent than many halogenated hydrocarbons, the quest for even more sustainable options continues.

The principles of flow chemistry are also being applied to halogenation reactions to improve safety and efficiency. Continuous flow processes offer precise control over reaction parameters, enhanced heat and mass transfer, and the ability to use hazardous reagents in smaller, more manageable quantities, thereby minimizing risks sigmaaldrich.com. While specific examples of the flow synthesis of this compound are not yet widely reported, this represents a significant avenue for future research.

Enzymatic catalysis presents another promising frontier for the green synthesis of halogenated compounds. Haloperoxidase enzymes, for example, can catalyze the halogenation of various substrates under mild conditions nih.govnih.gov. The development of robust and selective enzymes for the bromination of methoxybenzoate derivatives could revolutionize the synthesis of this compound, offering a truly sustainable and atom-economical route. Research into FADH2-dependent halogenases has identified enzymes capable of incorporating chloride and bromide into aromatic compounds, providing a potential pathway for the enzymatic synthesis of such molecules nih.gov.

ParameterTraditional MethodGreener Alternative 1Greener Alternative 2
Brominating Agent BromineN-Bromosuccinimide (NBS)Bromine
Solvent Acetic Acid/WaterDichloromethaneWater
Catalyst/Reagent NoneInitiator, Cocatalyst, H₂SO₄Sodium Hydroxide
Yield ~79%>92%~90.8%
Reference nih.gov google.comuni.lu google.comuni.lu

Exploration of Novel Catalytic Transformations

The presence of both a bromo and a methoxy (B1213986) group on the aromatic ring of this compound makes it an ideal substrate for a variety of novel catalytic transformations, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation.

Cross-Coupling Reactions: The bromine atom is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are fundamental tools in modern organic synthesis organic-chemistry.orgnih.govresearchgate.netresearchgate.net. These reactions allow for the introduction of a wide range of substituents at the 2-position, enabling the synthesis of complex molecular architectures. For example, the Suzuki coupling of related bromo-substituted aromatic esters with arylboronic acids has been shown to proceed efficiently under microwave irradiation, highlighting a rapid and effective method for creating biaryl structures beilstein-journals.orgnih.gov. The Heck coupling of aryl bromides with alkenes is another powerful tool for C-C bond formation, and research continues to develop more efficient and milder catalytic systems for this transformation nih.govresearchgate.netnih.govsun-shinechem.com.

Coupling ReactionCatalyst/Ligand SystemSubstrate ExampleProduct TypeReference
Suzuki-Miyaura Pd(II)-complexMethyl 5-bromobenzofuran-2-carboxylateBiaryl esters beilstein-journals.org
Heck Pd(OAc)₂ / Tetrahydropyrimidinium saltsAryl bromidesStilbenes nih.gov

C-H Activation: More recently, transition metal-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of aromatic rings, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. The methoxy group in this compound can act as a directing group for ortho-C-H activation, while the electronic properties of both substituents will influence the reactivity and regioselectivity of C-H functionalization at other positions.

Research has shown that rhodium and palladium catalysts are effective for the C-H functionalization of benzoic acid derivatives nih.govbeilstein-journals.orgsun-shinechem.com. For example, ruthenium(II) catalysts have been used for the carboxylate-directed C-H arylation of benzoic acids with aryl halides beilstein-journals.org. While the primary directing group is the carboxylate, the electronic influence of the methoxy and bromo substituents would play a crucial role in the reaction's efficiency and regioselectivity. The development of catalytic systems that can selectively activate specific C-H bonds in the presence of the bromo and methoxy groups is a key area of ongoing research. For instance, palladium-catalyzed meta-C-H olefination of benzoic acid derivatives has been achieved using a nitrile-based sulfonamide template, demonstrating the potential for functionalizing positions that are typically difficult to access nih.gov.

Identification of New Biological Targets and Therapeutic Applications

The structural motif of a substituted bromomethoxybenzene is present in a number of biologically active compounds, suggesting that derivatives of this compound could hold significant therapeutic potential.

Anticancer Activity: Several studies have highlighted the cytotoxic properties of compounds containing bromo- and methoxy-substituted aromatic rings. For example, a series of N-(5-methoxyphenyl) methoxybenzenesulphonamides with bromo substitutions have been synthesized and shown to exhibit potent cytotoxic activity against various human tumor cell lines, including breast adenocarcinoma (MCF7) sigmaaldrich.comchem-space.com. These compounds were found to inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase and inducing apoptosis sigmaaldrich.comchem-space.com. This suggests that tubulin could be a key biological target for derivatives of this compound.

Furthermore, a chalcone (B49325) derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from 2-bromo-4,5-dimethoxybenzaldehyde, has demonstrated moderate anticancer activity against the MCF-7 breast cancer cell line. The parent compound for this synthesis shares the same substitution pattern as this compound. Additionally, 5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione has shown selective cytotoxic and genotoxic activities against human lung carcinoma cells researchgate.net. Terbenzimidazoles containing 6-bromo and 6-methoxy substituents have also been found to retain topoisomerase I poisoning activity and cytotoxicity, indicating another potential therapeutic target.

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. Derivatives of this compound could be explored for their potential as antimicrobial agents. For instance, a study on 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine has reported a broad spectrum of antimicrobial action researchgate.net. Other studies have also shown that coumarin (B35378) derivatives incorporating thiazolidinone moieties exhibit antibacterial activity. Given that this compound can serve as a precursor to a wide range of heterocyclic compounds, its derivatives warrant investigation for their antimicrobial properties.

Compound ClassBiological ActivityPotential TargetReference
N-(5-methoxyphenyl) methoxybenzenesulphonamides Cytotoxicity (Anticancer)Tubulin sigmaaldrich.comchem-space.com
2'-hydroxy-2-bromo-4,5-dimethoxychalcone Cytotoxicity (Anticancer)Not specified
5-(2-bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione Cytotoxicity, Genotoxicity (Anticancer)Not specified researchgate.net
Bromo-methoxy-substituted terbenzimidazoles Cytotoxicity (Anticancer)Topoisomerase I
2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo[3,2-a]pyrimidine AntimicrobialNot specified researchgate.net

Integration with Advanced High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery and materials science, enabling the rapid evaluation of large libraries of chemical compounds. This compound is an attractive scaffold for the generation of diverse compound libraries for HTS campaigns due to its synthetic tractability.

Combinatorial Chemistry and Library Synthesis: The reactive bromine atom allows for a multitude of cross-coupling reactions, while the ester functionality can be easily modified through amidation or reduction, providing numerous points for diversification. By systematically varying the substituents introduced at these positions, large and structurally diverse libraries of compounds can be generated google.com. These libraries can then be screened against a wide range of biological targets to identify novel hit compounds.

HTS for Catalyst Discovery: Beyond drug discovery, HTS is also a powerful tool for the discovery and optimization of new catalysts. Libraries of ligands can be rapidly screened in combination with metal precursors to identify optimal catalytic systems for specific transformations. This compound can serve as a standard substrate in HTS assays for the development of new cross-coupling or C-H activation catalysts. The straightforward analysis of the reaction products by techniques such as mass spectrometry allows for the rapid identification of successful catalytic reactions.

While direct reports of HTS campaigns utilizing libraries based on this compound are not yet prevalent in the literature, the principles of combinatorial chemistry and HTS are well-established. The application of these technologies to this versatile building block is a logical and promising next step in unlocking its full potential. The development of focused libraries of derivatives of this compound for screening against specific enzyme families, such as kinases or proteases, represents a particularly promising avenue for future research.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Methyl 2-bromo-5-methoxybenzoate, and how are they applied?

  • Methodological Answer : Fourier-transform infrared (FTIR) and Raman spectroscopy are critical for identifying functional groups and vibrational modes. For example, FTIR can confirm the ester carbonyl stretch (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹). Computational geometry optimization (e.g., density functional theory) can validate experimental spectral data .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : The compound is often synthesized via esterification of 2-bromo-5-methoxybenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Alternatively, bromination of methyl 5-methoxybenzoate with N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can yield the product. Reaction monitoring via TLC or HPLC ensures purity .

Q. How do substituents (bromo, methoxy) influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom acts as a leaving group, facilitating nucleophilic substitution or transition-metal-catalyzed cross-coupling. The methoxy group, an electron-donating substituent, directs electrophilic aromatic substitution to specific positions. Steric and electronic effects must be balanced—e.g., methoxy groups may hinder catalyst accessibility in bulky ligands .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this compound?

  • Methodological Answer : Catalyst screening (e.g., Pd(PPh₃)₄) with ligands like RuPhos enhances coupling efficiency. Solvent choice (dioxane or DME) and base selection (Cs₂CO₃ vs. KF) significantly impact yields. Microwave-assisted heating (125°C, 15 min) improves reaction rates and reduces side products. For example, coupling with o-hydroxyphenylboronic acid achieved 54% yield under optimized conditions .

Q. Why do Negishi cross-coupling reactions with this compound often fail, and how can these challenges be addressed?

  • Methodological Answer : Evidence suggests that transmetalation steps with ZnCl₂ may be inefficient due to steric hindrance from the methoxy group or poor catalyst compatibility (e.g., Pd(dba)₂). Alternative approaches, such as switching to Suzuki-Miyaura coupling or using iodine quenching to generate iodinated intermediates, have proven more successful .

Q. What mechanistic insights explain regioselective metalation and deuterium incorporation in this compound derivatives?

  • Methodological Answer : Lithiation (e.g., LDA) at the ortho-position relative to the methoxy group is favored due to directing effects. Deuterium quenching experiments show selective incorporation at C-6 in benzamide derivatives, with no peri-metalation observed. Computational studies support the dominance of ortho-directed pathways over alternative sites .

Data-Driven Research Considerations

  • Reaction Optimization Table (Adapted from ):

    CatalystLigandSolventBaseYield (%)
    Pd(PPh₃)₄NoneDMECs₂CO₃54
    Pd(OAc)₂(o-biphenyl)P(t-Bu)₂THFKF45
    Pd(PCy₃)₂Cl₂PCy₃NMPNaOAc32
  • Key Physical Properties (From ):

    • Boiling Point: 271°C
    • Density: 1.520 g/cm³
    • Refractive Index: 1.563

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Methyl 2-bromo-5-methoxybenzoate
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.